molecular formula C19H24ClNO4 B1199133 N-Allylnorcocaine hydrochloride CAS No. 69610-27-1

N-Allylnorcocaine hydrochloride

Cat. No.: B1199133
CAS No.: 69610-27-1
M. Wt: 365.8 g/mol
InChI Key: SMKTZQCLCMCHPR-DQFZGLBTSA-N
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Description

N-Allylnorcocaine hydrochloride is a synthetic derivative of norcocaine, a metabolite of cocaine. It features an allyl group (-CH₂CH=CH₂) attached to the nitrogen atom of the norcocaine backbone, with a hydrochloride salt enhancing its solubility and stability.

Properties

CAS No.

69610-27-1

Molecular Formula

C19H24ClNO4

Molecular Weight

365.8 g/mol

IUPAC Name

methyl (1R)-3-benzoyloxy-8-prop-2-enyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C19H23NO4.ClH/c1-3-11-20-14-9-10-15(20)17(19(22)23-2)16(12-14)24-18(21)13-7-5-4-6-8-13;/h3-8,14-17H,1,9-12H2,2H3;1H/t14?,15-,16?,17?;/m1./s1

InChI Key

SMKTZQCLCMCHPR-DQFZGLBTSA-N

SMILES

COC(=O)C1C2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3.Cl

Isomeric SMILES

COC(=O)C1[C@H]2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3.Cl

Canonical SMILES

COC(=O)C1C2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3.Cl

Related CAS

66964-29-2 (Parent)

Synonyms

N-allylnorcocaine
N-allylnorcocaine hydrochloride
N-allylnorcocaine, 1R-(2-endo,3-exo)

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Lipophilicity

The N-allyl group in this compound likely increases lipophilicity compared to non-alkylated norcocaine, similar to how allyloxy groups enhance the membrane permeability of Alloclamide hydrochloride. In contrast, the hydroxylamine group in N-Allylhydroxylamine HCl prioritizes water solubility due to its polar nature.

Pharmacological Activity
  • Receptor Interaction: The allyl group may sterically hinder interactions with monoamine transporters (e.g., dopamine, serotonin), reducing cocaine-like stimulant effects. This is analogous to how memantine’s adamantane group modulates NMDA receptor affinity.
  • Metabolic Stability: Hydrochloride salts generally improve stability and shelf life, as seen in Tapentadol HCl. N-Allylnorcocaine HCl’s ester group, however, may render it susceptible to hydrolysis, limiting its half-life compared to amide-based compounds like Alloclamide HCl.
Solubility and Formulation

Hydrochloride salts enhance aqueous solubility, critical for injectable formulations. For example, Memantine HCl achieves >90% solubility in water, whereas the allyl group in N-Allylnorcocaine HCl may necessitate co-solvents for optimal delivery, similar to Alloclamide HCl.

Research Findings and Limitations

While direct studies on this compound are absent in the provided evidence, inferences can be drawn from structural analogs:

Toxicity Profile: Allyl-substituted compounds (e.g., Allyl chloride) often exhibit higher reactivity and toxicity than their non-allylated counterparts, suggesting rigorous toxicological screening is essential.

Synthetic Feasibility: Allylation reactions, as described for Allyl Triphenylphosphonium Chloride, may be applicable in synthesizing N-Allylnorcocaine HCl.

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